molecular formula C23H17ClN2O4 B2941882 3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide CAS No. 341966-11-8

3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide

Cat. No.: B2941882
CAS No.: 341966-11-8
M. Wt: 420.85
InChI Key: IOXKPEWGZPWPOX-UHFFFAOYSA-N
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Description

3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the 3,5-dimethylphenyl group and the chloro substituent. The final step involves the formation of the benzenecarboxamide moiety. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide: shares similarities with other pyrano[3,2-c]pyridine derivatives and benzenecarboxamides.

    Other similar compounds: include those with different substituents on the pyridine or benzene rings, which can lead to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxopyrano[3,2-c]pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-13-8-14(2)10-17(9-13)26-7-6-20-18(22(26)28)12-19(23(29)30-20)25-21(27)15-4-3-5-16(24)11-15/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKPEWGZPWPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC3=C(C2=O)C=C(C(=O)O3)NC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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